molecular formula C18H15NO4 B2583536 (5-Phenylisoxazol-3-yl)methyl 2-phenoxyacetate CAS No. 953242-11-0

(5-Phenylisoxazol-3-yl)methyl 2-phenoxyacetate

Cat. No. B2583536
CAS RN: 953242-11-0
M. Wt: 309.321
InChI Key: BIBVWEDFSUDXAH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(5-Phenylisoxazol-3-yl)methyl 2-phenoxyacetate” is based on the isoxazole ring, a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different properties .


Chemical Reactions Analysis

Isoxazole derivatives can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Scientific Research Applications

Pharmacological Properties

(5-Phenylisoxazol-3-yl)methyl 2-phenoxyacetate, akin to other isoxazolone derivatives, has shown significant biological and medicinal properties. Isoxazolone derivatives are known for their broad spectrum of biological activities, including antioxidant, antimicrobial, and potentially antitumor effects. These compounds serve as excellent intermediates for synthesizing various heterocycles, undergoing numerous chemical transformations. The synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, a closely related class, involves a reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, highlighting the chemical versatility and potential pharmacological applications of these compounds (Laroum et al., 2019).

Environmental and Industrial Applications

In the context of environmental science, the enzymatic degradation of organic pollutants, including those structurally related to (5-Phenylisoxazol-3-yl)methyl 2-phenoxyacetate, has been extensively studied. Enzymes such as laccases and peroxidases, in the presence of redox mediators, can significantly enhance the degradation efficiency of recalcitrant compounds. This enzymatic approach is gaining interest for the remediation of various organic pollutants in wastewater from industries, indicating the potential environmental applications of compounds related to (5-Phenylisoxazol-3-yl)methyl 2-phenoxyacetate (Husain & Husain, 2007).

Safety and Hazards

The safety data sheet for a related compound, “(5-Phenylisoxazol-3-yl)methanol”, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c20-18(13-21-16-9-5-2-6-10-16)22-12-15-11-17(23-19-15)14-7-3-1-4-8-14/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBVWEDFSUDXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Phenylisoxazol-3-yl)methyl 2-phenoxyacetate

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